

Sonogashira Coupling of 5-Bromo-1H-Indazole Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: *5-bromo-1H-indazole*

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This document provides detailed application notes and experimental protocols for the Sonogashira coupling of **5-bromo-1H-indazole** derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, enabling the synthesis of a diverse array of 5-alkynyl-1H-indazole derivatives with significant potential in drug discovery.[1][2][3]

Introduction to Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to form a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and its efficiency in creating conjugated systems. These features make it an invaluable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.

Applications in Drug Discovery

The functionalization of the indazole ring system is a key strategy in the development of novel therapeutic agents.[6] The introduction of an alkynyl moiety at the 5-position of the 1H-indazole

core can significantly modulate the pharmacological properties of the molecule. Several indazole-based drugs, such as Axitinib, Pazopanib, and Lonidamine, are utilized in cancer therapy, highlighting the importance of this scaffold in oncology.^{[3][7]} The synthesis of 5-alkynyl-1H-indazoles provides a pathway to new chemical entities with potential as kinase inhibitors, anti-proliferative agents, and modulators of other biological targets.^{[1][8]}

Data Presentation: Sonogashira Coupling of 5-Bromo-1H-Indazole Derivatives

The following table summarizes representative examples of the Sonogashira coupling of various **5-bromo-1H-indazole** derivatives with different terminal alkynes. This data is intended to serve as a guide for reaction optimization and substrate scope exploration.

5- Bromo- -1H- Indazo- le Derivat- ive	Termin- al Alkyne	Pd- Cataly- st (mol%)	Cu- Cocata- lyst (mol%)	Base	Solven- t	Temp (°C)	Time (h)	Yield (%)
5- Bromo- 1-tosyl- 1H- indazol- e	Phenylac- etylene	PdCl ₂ (PPh ₃) ₂ (10)	CuI (20)	Et ₃ N	DMF	70	48	High
5- Bromo- 1-Boc- 1H- indazol- e	3- Butyn- 1-ol	Pd(PPh ₃) ₂ Cl ₂ (5)	CuI (10)	TEA	THF	60	24	70[9]
5- Bromo- 1H- indazol- e	Phenylac- etylene	Pd(PPh ₃) ₂ Cl ₂ (3)	CuI (5)	Et ₃ N	THF	60-70	4-12	Good
5- Bromo- 1H- indazol- e	1- Hexyne	Pd(PPh ₃) ₂ Cl ₂ (3)	CuI (5)	Et ₃ N	THF	60-70	4-12	Good
5- Bromo- 1H- indazol- e	Propargyl alcohol	Pd(PPh ₃) ₂ Cl ₂ (3)	CuI (5)	Et ₃ N	THF	60-70	4-12	Modera- te

Experimental Protocols

Protocol 1: Sonogashira Coupling of 5-Bromo-1-tosyl-1H-indazole (Protected Indazole)[9]

This protocol describes a general procedure for the Sonogashira coupling of a protected **5-bromo-1H-indazole** derivative.

Materials:

- 5-Bromo-1-tosyl-1H-indazole
- Terminal alkyne (1.2 equivalents)
- Bis(triphenylphosphine)palladium(II) dichloride $[\text{PdCl}_2(\text{PPh}_3)_2]$ (10 mol%)
- Copper(I) iodide (CuI) (20 mol%)
- Triphenylphosphine (PPh_3) (10 mol%)
- Triethylamine (Et_3N)
- N,N-Dimethylformamide (DMF)

Procedure:

- To a Schlenk tube, add 5-bromo-1-tosyl-1H-indazole (1 mmol), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.1 mmol), CuI (0.2 mmol), and PPh_3 (0.1 mmol).
- Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
- Add a degassed solvent mixture of $\text{Et}_3\text{N}/\text{DMF}$ (2:1, 5 mL).
- Add the terminal alkyne (1.2 mmol) via syringe.
- Heat the reaction mixture to 70 °C and stir for 48 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the mixture to room temperature.
- Dilute with ethyl acetate and filter through Celite.
- Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by column chromatography to yield the 5-alkynyl-1-tosyl-1H-indazole.

Protocol 2: Sonogashira Coupling of 5-Bromo-1H-indazole (Unprotected Indazole)

This protocol provides a general method for the Sonogashira coupling of an unprotected **5-bromo-1H-indazole**.

Materials:

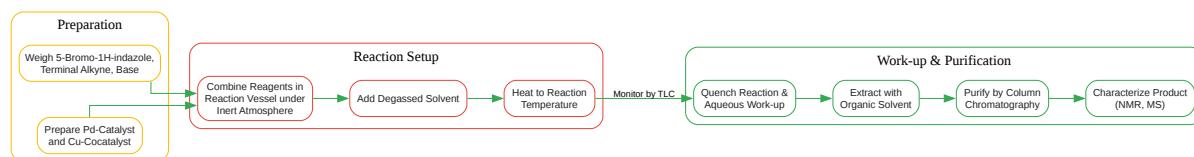
- **5-Bromo-1H-indazole**
- Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne) (1.2 equivalents)
- Bis(triphenylphosphine)palladium(II) dichloride $[\text{PdCl}_2(\text{PPh}_3)_2]$ (3 mol%)
- Copper(I) iodide (CuI) (5 mol%)
- Triethylamine (Et_3N) (2.0 equivalents)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add **5-bromo-1H-indazole** (1.0 mmol).
- Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

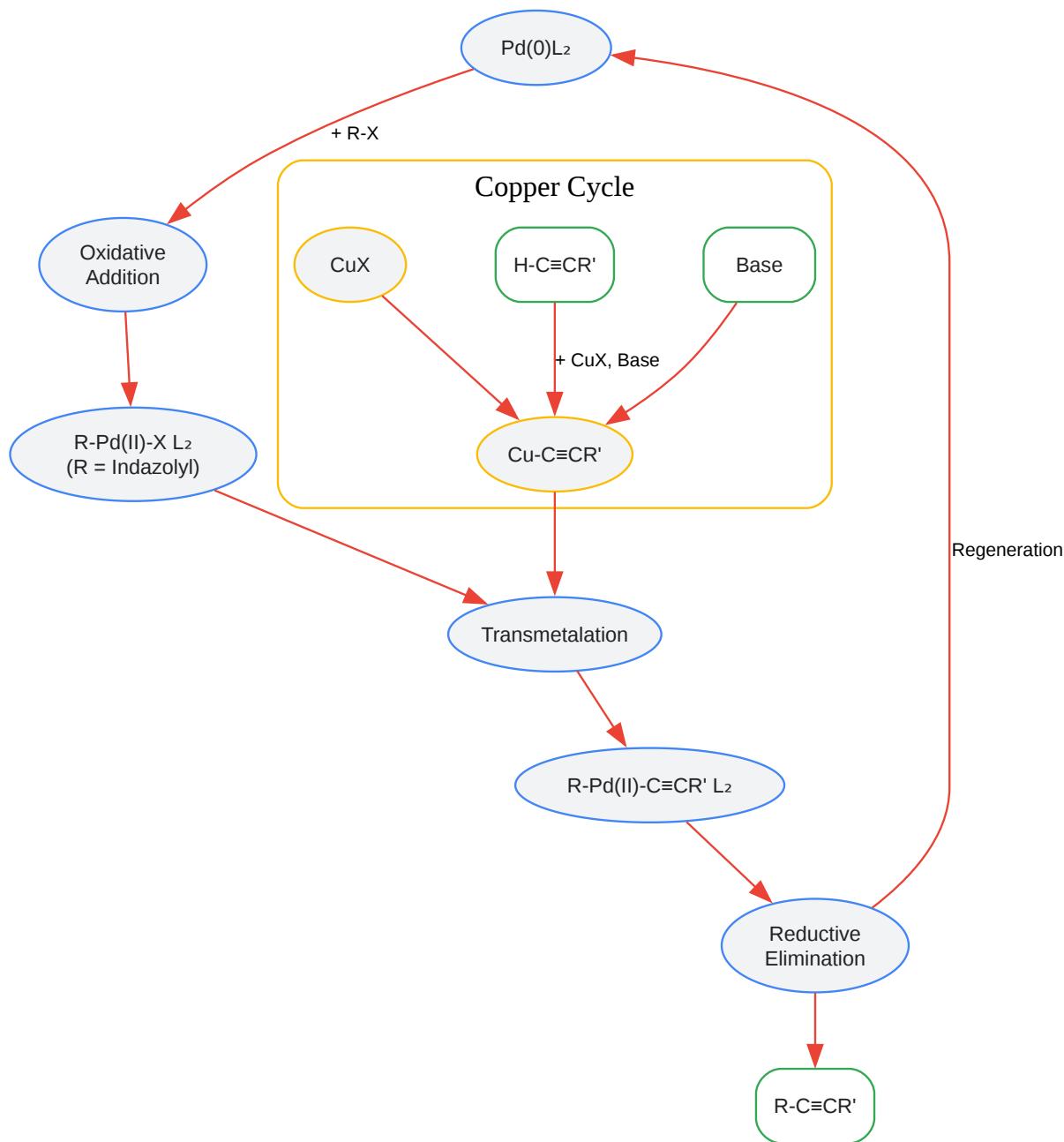
- Under the inert atmosphere, add anhydrous THF (10 mL) and degassed triethylamine (2.0 mmol).
- To the stirred solution, add $\text{PdCl}_2(\text{PPh}_3)_2$ (0.03 mmol) and CuI (0.05 mmol).
- Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
- Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.[10]
- Monitor the reaction progress by TLC.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).[10]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[10]
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 5-alkynyl-1H-indazole.

Mandatory Visualizations



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Caption: General experimental workflow for the Sonogashira coupling of **5-bromo-1H-indazole** derivatives.



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Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.

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